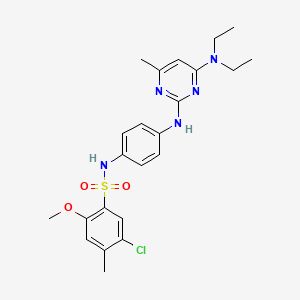

5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

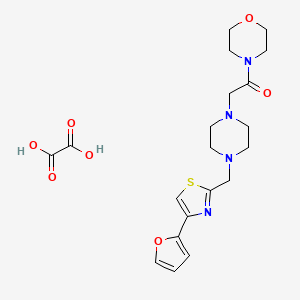

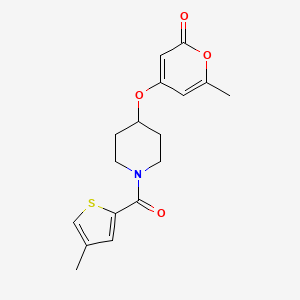

5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound, known for its versatile applications in various fields such as medicinal chemistry, pharmacology, and material sciences. This compound is characterized by its unique molecular structure, which includes chloro, diethylamino, pyrimidinyl, and benzenesulfonamide moieties, providing it with distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidinyl Intermediate: : Starting with 4-(diethylamino)-6-methylpyrimidine, the compound is subjected to nucleophilic substitution reactions to introduce the amine group.

Arylation Step: : This intermediate is then reacted with 4-amino-2-methoxy-4-methylbenzenesulfonamide under arylation conditions, often using palladium-catalyzed coupling reactions.

Chlorination: : The final step involves the selective chlorination of the aromatic ring to introduce the chloro group at the desired position.

Industrial Production Methods

For large-scale production, the process is often optimized to improve yield and efficiency:

Continuous Flow Chemistry: : This method allows for better control over reaction conditions and minimizes side reactions.

Catalyst Recycling: : Use of recyclable catalysts, such as supported palladium catalysts, to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide undergoes several types of chemical reactions:

Oxidation

Common Reagents: : Potassium permanganate, chromium trioxide.

Conditions: : Acidic or basic environments.

Major Products: : Introduction of carbonyl or carboxyl groups.

Reduction

Common Reagents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Conditions: : Mild temperatures and pressures.

Major Products: : Conversion of nitro groups to amino groups.

Substitution

Common Reagents: : Halogenating agents, nucleophiles.

Conditions: : Various solvents and temperatures.

Major Products: : Replacement of functional groups with nucleophiles or electrophiles.

Wissenschaftliche Forschungsanwendungen

5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide is used across different fields:

Chemistry

Catalysis: : As a ligand in metal-catalyzed reactions.

Material Science: : In the design of organic semiconductors.

Biology

Enzyme Inhibition: : As an inhibitor for specific enzymes in biochemical pathways.

Molecular Probes: : Used in fluorescence microscopy due to its structural properties.

Medicine

Anticancer Agent: : Potential use in cancer therapy due to its ability to interfere with cellular processes.

Antimicrobial: : Active against a range of microbial pathogens.

Industry

Dyes and Pigments: : Used in the production of advanced dyes.

Polymers: : As a monomer in the synthesis of specialized polymers.

Wirkmechanismus

The mechanism by which 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide exerts its effects involves several molecular targets:

Molecular Targets

Enzymes: : Binds to active sites of enzymes, inhibiting their activity.

Receptors: : Interacts with cellular receptors to modulate signaling pathways.

Pathways Involved

Signal Transduction: : Alters the flow of cellular signals, leading to changes in cell behavior.

Gene Expression: : Modulates the transcription of specific genes involved in cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups.

Similar Compounds

4-amino-2-methoxy-4-methylbenzenesulfonamide: : Lacks the pyrimidinyl and diethylamino groups, limiting its application range.

4-(diethylamino)-6-methylpyrimidine: : Does not have the sulfonamide and chloro groups, affecting its biological activity.

5-chloro-2-methoxybenzenesulfonamide: : Missing the pyrimidinyl and amine functionalization.

These comparisons highlight the distinctiveness of this compound in terms of its structure and applications.

By the way, what's your interest in this compound?

Eigenschaften

IUPAC Name |

5-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxy-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN5O3S/c1-6-29(7-2)22-13-16(4)25-23(27-22)26-17-8-10-18(11-9-17)28-33(30,31)21-14-19(24)15(3)12-20(21)32-5/h8-14,28H,6-7H2,1-5H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPABFHFFNIHAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2394007.png)

![Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2394013.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394015.png)

![7-(3-Bromophenyl)-2-((2-chlorobenzyl)thio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394018.png)